Primin

Catalog No.
S593619
CAS No.
15121-94-5
M.F
C12H16O3
M. Wt
208.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Primin

CAS Number

15121-94-5

Product Name

Primin

IUPAC Name

2-methoxy-6-pentylcyclohexa-2,5-diene-1,4-dione

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

InChI

InChI=1S/C12H16O3/c1-3-4-5-6-9-7-10(13)8-11(15-2)12(9)14/h7-8H,3-6H2,1-2H3

InChI Key

WLWIMKWZMGJRBS-UHFFFAOYSA-N

Synonyms

2-methoxy-6-n-pentyl-p-benzoquinone, primin

Canonical SMILES

CCCCCC1=CC(=O)C=C(C1=O)OC

Primin is a naturally occurring compound classified as a benzoquinone, with the chemical formula C12H16O3C_{12}H_{16}O_{3} and a molecular weight of approximately 208.25 g/mol. It is primarily found in the trichomes of plants such as Primula obconica and Miconia eriodonta, among others. The compound is recognized for its unique structure, which includes a methoxy group and a pentyl side chain, contributing to its diverse biological activities .

Mechanisms of Priming

The exact mechanisms underlying priming are still being elucidated, but they are thought to involve various physiological and molecular changes within the plant. These changes can include:

  • Increased production of defense signaling molecules: Priming can trigger the production of signaling molecules, such as salicylic acid and jasmonic acid, which play a role in activating plant defense mechanisms [].
  • Enhanced activity of defense enzymes: Priming can lead to the increased activity of enzymes involved in plant defense, such as chitinases and glucanases, which can break down fungal cell walls [].
  • Epigenetic modifications: Priming can induce epigenetic changes, which are modifications to the way genes are expressed without altering the underlying DNA sequence. These changes can prime the plant for a faster and stronger response to future stress [].

Applications of Priming in Research

Priming is being explored as a potential tool for:

  • Enhancing disease resistance: By priming plants against specific pathogens, researchers are exploring the possibility of reducing reliance on chemical pesticides [].
  • Improving abiotic stress tolerance: Priming can help plants better tolerate environmental stresses such as drought, salinity, and heat [].
  • Promoting plant growth and development: Priming with beneficial microbes or specific compounds can potentially stimulate plant growth and development [].
Typical of benzoquinones. Key reactions include:

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring can undergo substitution reactions.
  • Reduction Reactions: Primin can be reduced to form dihydroprimin, altering its biological activity.
  • Oxidation: It can also participate in oxidation reactions, forming reactive oxygen species that may contribute to its biological effects .

Primin exhibits a range of biological activities:

  • Antimicrobial Properties: It has been shown to inhibit bacterial growth, making it a potential candidate for developing antibacterial agents .
  • Antitumor Activity: Research indicates that primin may possess antitumor properties, selectively inhibiting cyclooxygenase-2 (COX-2) over COX-1, which is significant in cancer therapy .
  • Allergenic Potential: Primin can trigger allergic reactions by interacting with molecular pathways involved in allergies, highlighting its dual role as both a therapeutic agent and an allergen .

Primin can be synthesized through various methods:

  • Natural Extraction: Primarily isolated from plant sources like Primula obconica and Miconia eriodonta.
  • Synthetic Approaches: Chemical synthesis methods have been developed to create primin in the laboratory, often involving the manipulation of benzoquinone derivatives.
  • Biotransformation: Utilizing microbial or enzymatic processes to convert simpler compounds into primin may also be explored for sustainable production .

Primin has several applications across different fields:

  • Pharmaceuticals: Due to its antimicrobial and antitumor properties, it is being investigated for potential use in drug formulations.
  • Agricultural Chemicals: Its ability to inhibit certain pathogens makes it a candidate for developing natural pesticides.
  • Cosmetics: Primin's antioxidant properties may be utilized in cosmetic formulations aimed at skin protection .

Studies on primin's interactions reveal significant insights:

  • Protein Binding: Research indicates that primin can bind to various proteins, affecting its bioavailability and efficacy.
  • Synergistic Effects: When combined with other compounds, primin may enhance or inhibit biological activities, suggesting potential for combination therapies in treating diseases .
  • Metabolic Pathways: Understanding how primin interacts with metabolic pathways can provide insights into its therapeutic mechanisms and side effects .

Primin shares structural and functional similarities with other benzoquinones. Below are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
1,4-BenzoquinoneC6H4O2Simple structure; used in organic synthesis
JugloneC10H6O3Exhibits antifungal properties; found in walnut trees
LawsoneC10H6O3Used as a dye; possesses antibacterial properties
2-Methoxy-1,4-benzoquinoneC9H10O3Similar structure; used in organic synthesis

Uniqueness of Primin

Primin's uniqueness lies in its specific pentyl side chain and methoxy group, which contribute to its distinct biological activities compared to other benzoquinones. Its dual role as an antimicrobial and potential allergen further differentiates it from similar compounds, making it an interesting subject for further research in pharmacology and toxicology .

Primin was first isolated in 1927 by Bloch and Karrer from surface extracts of Primula obconica, marking the beginning of systematic research into this bioactive compound. However, the complete elucidation of its chemical structure as 2-methoxy-6-pentyl-1,4-benzoquinone was achieved only forty years later, demonstrating the challenges associated with natural product structure determination in the early 20th century. The compound's nomenclature reflects its origin, being named after the genus Primula from which it was initially discovered.

The systematic name 2-methoxy-6-n-pentyl-1,4-benzoquinone accurately describes the compound's chemical structure, featuring a benzoquinone core with a methoxy group at position 2 and a pentyl chain at position 6. This structural arrangement has proven crucial for understanding the compound's biological activities and has guided subsequent synthetic efforts to develop analogues with enhanced therapeutic properties.

Occurrence in Nature and Source Organisms

Primin exhibits a relatively broad distribution in nature, being found primarily in plants of the Primulaceae family, particularly Primula obconica, where it is stored in specialized structures called trichomes on leaves and stems. The compound serves as a natural defense mechanism for these plants, providing protection against herbivores and pathogens through its antimicrobial properties.

Beyond the Primulaceae family, primin has been identified in several other plant families, demonstrating its widespread occurrence in the plant kingdom. Notable sources include species from the Melastomaceae family, particularly Miconia species such as M. lepidota, M. eriodonta, and M. willdenowii. The compound has also been isolated from Iris species (Iridaceae family), indicating its presence across taxonomically diverse plant groups.

Recent studies have revealed that primin can be directly emitted from intact Primula obconica plants into the atmosphere, with emission rates of approximately 6.2 ng per gram of fresh plant material per hour. This airborne release mechanism explains how individuals can develop allergic reactions without direct physical contact with the plant, expanding our understanding of primin's environmental distribution and exposure pathways.

Significance in Natural Products Chemistry

Primin represents a significant compound in natural products chemistry due to its relatively simple yet highly bioactive benzoquinone structure. The compound exemplifies how nature optimizes molecular architecture to achieve multiple biological functions through a compact chemical framework. Its benzoquinone core represents one of the most important pharmacophores in medicinal chemistry, found in numerous clinically relevant compounds including anticancer agents and antimicrobials.

The compound's biosynthetic relationship with miconidin (2-methoxy-6-pentyl-1,4-dihydroxybenzene) provides insights into natural product biosynthesis pathways. Miconidin serves as the immediate precursor to primin, with both compounds being found in approximately equal amounts in Primula obconica, suggesting dynamic equilibrium between the reduced and oxidized forms. This biosynthetic relationship has important implications for understanding the plant's metabolic strategies and defense mechanisms.

From a chemical perspective, primin's structure has inspired numerous synthetic approaches and structure-activity relationship studies. The compound's ability to undergo various chemical modifications while retaining biological activity has made it an attractive scaffold for medicinal chemists seeking to develop new therapeutic agents. The development of efficient synthetic methodologies, including recent advances in C-H functionalization approaches, has facilitated access to primin analogues for biological evaluation.

Overview of Research Progress and Academic Relevance

Research on primin has evolved significantly since its initial discovery, encompassing multiple disciplines including natural products chemistry, pharmacology, dermatology, and parasitology. Early research focused primarily on the compound's role as an allergen and its structural characterization. However, contemporary research has revealed primin's remarkable potential as an antiprotozoal agent, with particular efficacy against Trypanosoma brucei rhodesiense and Leishmania species.

Recent pharmacological studies have demonstrated primin's exceptional potency against African trypanosomiasis, with IC50 values as low as 0.144 μM against Trypanosoma brucei rhodesiense. These findings have positioned primin as a promising lead compound for developing new treatments for neglected tropical diseases, which affect millions of people worldwide and have limited therapeutic options.

The compound's antitumor properties have also attracted significant attention, with studies showing activity against various cancer cell lines including sarcoma 180 and Ehrlich carcinoma. Research has revealed that primin's anticancer activity is related to its ability to interfere with cellular processes through its quinone functionality, though the exact mechanisms remain under investigation.

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Exact Mass

208.109944368 g/mol

Monoisotopic Mass

208.109944368 g/mol

Heavy Atom Count

15

UNII

580KA9SG8W

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

15121-94-5

Wikipedia

Primin

Dates

Modify: 2023-08-15

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